molecular formula C21H19N5O3 B2625645 (2-Nitrophenyl)(4-(6-phenylpyrimidin-4-yl)piperazin-1-yl)methanone CAS No. 1334375-57-3

(2-Nitrophenyl)(4-(6-phenylpyrimidin-4-yl)piperazin-1-yl)methanone

Cat. No.: B2625645
CAS No.: 1334375-57-3
M. Wt: 389.415
InChI Key: AZADHJYUHBERCF-UHFFFAOYSA-N
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Description

(2-Nitrophenyl)(4-(6-phenylpyrimidin-4-yl)piperazin-1-yl)methanone is a synthetic organic compound featuring a piperazine core substituted with a 6-phenylpyrimidin-4-yl group and a 2-nitrophenyl methanone moiety. Its synthesis likely involves coupling reactions between functionalized piperazine intermediates and activated carbonyl derivatives, analogous to methods described for structurally related compounds .

Properties

IUPAC Name

(2-nitrophenyl)-[4-(6-phenylpyrimidin-4-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5O3/c27-21(17-8-4-5-9-19(17)26(28)29)25-12-10-24(11-13-25)20-14-18(22-15-23-20)16-6-2-1-3-7-16/h1-9,14-15H,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZADHJYUHBERCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=NC(=C2)C3=CC=CC=C3)C(=O)C4=CC=CC=C4[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Nitrophenyl)(4-(6-phenylpyrimidin-4-yl)piperazin-1-yl)methanone typically involves multi-step organic reactions. One common approach is to start with the preparation of the 2-nitrophenyl and 6-phenylpyrimidin-4-yl intermediates, followed by their coupling with piperazine under specific conditions. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon or copper iodide to facilitate the coupling reactions.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, using larger reactors, and ensuring that the process is cost-effective and environmentally friendly. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

(2-Nitrophenyl)(4-(6-phenylpyrimidin-4-yl)piperazin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas over a palladium catalyst.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride in ethanol.

    Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid) for nitration; halogens (chlorine, bromine) in the presence of a Lewis acid catalyst for halogenation.

Major Products

    Oxidation: Nitro derivatives of the phenyl and pyrimidinyl rings.

    Reduction: Amino derivatives of the nitrophenyl group.

    Substitution: Halogenated derivatives of the aromatic rings.

Scientific Research Applications

(2-Nitrophenyl)(4-(6-phenylpyrimidin-4-yl)piperazin-1-yl)methanone has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its therapeutic potential in treating diseases such as tuberculosis and cancer.

    Industry: Utilized in the development of new materials with specific properties, such as antimicrobial coatings.

Mechanism of Action

The mechanism of action of (2-Nitrophenyl)(4-(6-phenylpyrimidin-4-yl)piperazin-1-yl)methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The nitrophenyl and phenylpyrimidinyl groups are crucial for its binding affinity and specificity, while the piperazinyl group enhances its solubility and bioavailability.

Comparison with Similar Compounds

Comparison with Structural Analogs

Piperazine Substituents
  • Benzhydryl and bis(4-Fluorophenyl)methyl Groups: Compounds like (4-Benzhydrylpiperazin-1-yl)(1-((2-nitrophenyl)sulfonyl)piperidin-3-yl)methanone (4g, 31% yield) and derivatives with bis(4-fluorophenyl)methyl groups (4j, 57% yield) highlight the impact of bulky substituents on synthesis efficiency. The lower yield of 4g compared to 4j suggests steric hindrance from benzhydryl may complicate reactions .
  • Heterocyclic Moieties: The target compound’s pyrimidine group contrasts with sulfonamide-linked piperidines (e.g., 4f–4k) or furan-containing analogs (e.g., 4-(4-aminophenyl)piperazin-1-ylmethanone). Pyrimidine’s nitrogen-rich structure may enhance binding to biological targets compared to furan’s oxygen-based heterocycle .
Nitrophenyl Positional Isomerism
  • 2-Nitrophenyl vs. 3-/4-Nitrophenyl : Analogs with para-nitro groups (e.g., 4i, 45% yield) generally show higher synthetic yields than ortho-substituted derivatives (e.g., 4g, 31% yield), likely due to reduced steric interference during coupling reactions. The target compound’s 2-nitrophenyl group may similarly lower yield compared to its meta or para isomers .

Spectroscopic and Physicochemical Properties

While direct data for the target compound are unavailable, inferences can be drawn from analogs:

  • NMR Shifts : The ortho-nitro group in the target compound would likely cause distinct upfield/downfield shifts in $ ^1H $- and $ ^{13}C $-NMR compared to para-nitro analogs due to altered electron-withdrawing effects and ring current anisotropy .
  • Mass Spectrometry : All analogs in show [M+1]+ peaks in ESI-MS, suggesting the target compound would similarly exhibit a molecular ion peak consistent with its molecular formula .

Comparative Data Table

Compound Name/ID Piperazine Substituent Aryl/Functional Group Yield (%) Key Biological Activity Reference
4g Benzhydryl 2-Nitrophenyl sulfonyl 31 Not specified
4j bis(4-Fluorophenyl)methyl 2-Nitrophenyl sulfonyl 57 Carbonic Anhydrase I inhibition
4-(4-Aminophenyl)piperazin-1-ylmethanone 4-Aminophenyl Furan-2-yl - Potential enzyme modulation
Target Compound 6-Phenylpyrimidin-4-yl 2-Nitrophenyl methanone - Hypothesized enzyme inhibition -

Biological Activity

The compound (2-Nitrophenyl)(4-(6-phenylpyrimidin-4-yl)piperazin-1-yl)methanone is a synthetic organic molecule that has garnered interest due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular structure of the compound can be represented as follows:

  • Chemical Formula : C17_{17}H18_{18}N4_{4}O2_{2}
  • CAS Number : Not explicitly listed but can be referenced through its unique identifiers.

The biological activity of nitro-containing compounds often involves the generation of reactive intermediates upon reduction, leading to various cellular effects. For instance, nitro groups can be reduced to form nitroso species that interact with DNA, resulting in cytotoxicity and potential antitumor effects .

Antimicrobial Activity

Nitro compounds are known for their antimicrobial properties. The mechanism typically involves the reduction of the nitro group, leading to toxic intermediates that damage microbial DNA. This class of compounds includes well-known antibiotics like metronidazole, which operates similarly to proposed mechanisms for (2-Nitrophenyl)(4-(6-phenylpyrimidin-4-yl)piperazin-1-yl)methanone .

Anticancer Activity

Recent studies have indicated that pyrimidine derivatives exhibit significant anticancer properties. For example, chloroethyl pyrimidine nucleosides have been shown to inhibit cell proliferation in various cancer cell lines . The presence of the piperazine moiety may enhance these effects by improving solubility and bioavailability.

Case Studies

  • In Vitro Studies : In a study evaluating the cytotoxicity of various nitro-containing compounds, it was found that derivatives similar to (2-Nitrophenyl)(4-(6-phenylpyrimidin-4-yl)piperazin-1-yl)methanone displayed potent inhibition against several cancer cell lines, suggesting a promising avenue for further exploration in cancer therapy .
  • Antimicrobial Evaluation : A comparative analysis of nitro derivatives revealed that those with structural similarities to the compound exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Pseudomonas aeruginosa, reinforcing the potential for its use in treating infections .

Data Table: Summary of Biological Activities

Activity TypeCompound EffectivenessReference
AntimicrobialHigh against S. aureus and P. aeruginosa
AnticancerSignificant inhibition in A431 carcinoma cells
MechanismDNA damage via nitroso intermediates

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